![molecular formula C13H26O3S B12794966 11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid CAS No. 7146-27-2](/img/structure/B12794966.png)
11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 23343 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in numerous chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Analyse Des Réactions Chimiques
NSC 23343 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Applications De Recherche Scientifique
NSC 23343 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, NSC 23343 is being investigated for its potential therapeutic applications, including its role in cancer research and treatment. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 23343 involves its interaction with specific molecular targets and pathways. This compound can affect various cellular processes by binding to specific proteins or enzymes, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific context in which NSC 23343 is used. For example, in cancer research, it may target specific signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
NSC 23343 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other small molecule inhibitors or chemical reagents used in research and industry. The specific properties and applications of NSC 23343 that set it apart from these similar compounds include its unique chemical structure, its specific reactivity in certain chemical reactions, and its potential therapeutic applications.
Conclusion
NSC 23343 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, and ongoing studies continue to explore its full range of applications and mechanisms of action.
Propriétés
Numéro CAS |
7146-27-2 |
|---|---|
Formule moléculaire |
C13H26O3S |
Poids moléculaire |
262.41 g/mol |
Nom IUPAC |
11-(2-hydroxyethylsulfanyl)undecanoic acid |
InChI |
InChI=1S/C13H26O3S/c14-10-12-17-11-8-6-4-2-1-3-5-7-9-13(15)16/h14H,1-12H2,(H,15,16) |
Clé InChI |
YNSMNJALOSJUQB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCSCCO)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


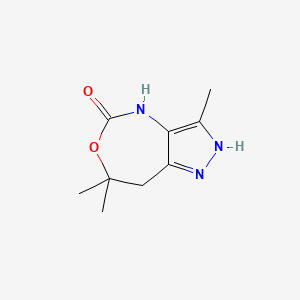

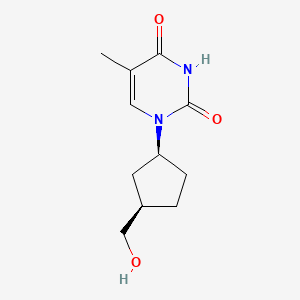
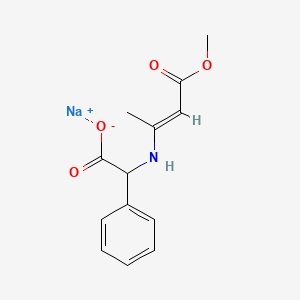
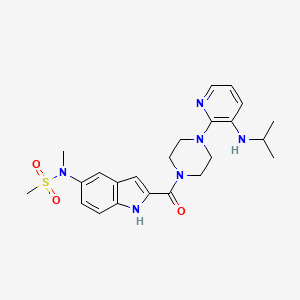
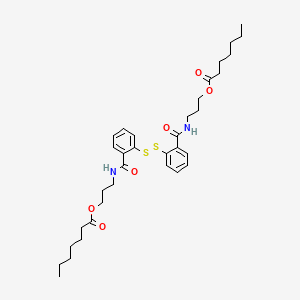
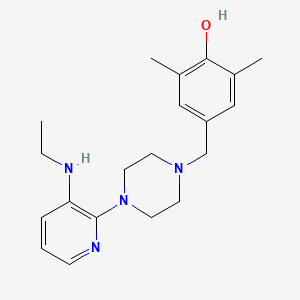
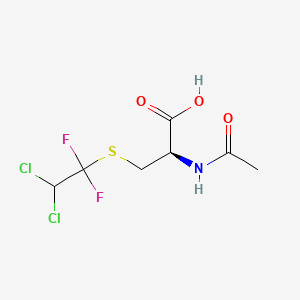
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
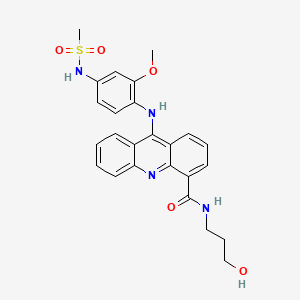

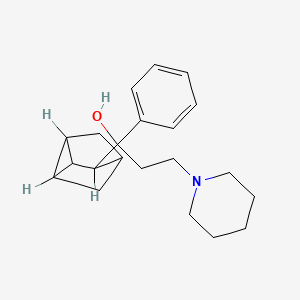
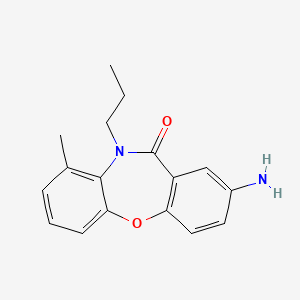
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
